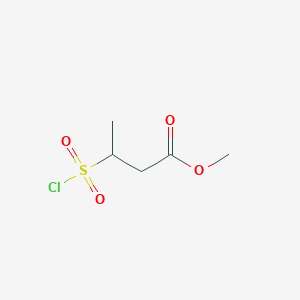

3-Chlorosulfonyl-butyric acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chlorosulfonylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S/c1-4(11(6,8)9)3-5(7)10-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPWMWOHXAFNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of Methyl 3-(chlorosulfonyl)butanoate

Topic: Content Type: In-depth Technical Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

Methyl 3-(chlorosulfonyl)butanoate (CAS 1154388-34-7) is a bifunctional aliphatic building block characterized by a reactive sulfonyl chloride "warhead" at the

This guide outlines a high-fidelity, regiospecific synthetic route. Unlike radical chlorosulfonation (Reed reaction), which suffers from poor regioselectivity, the protocol detailed here utilizes a Michael addition-chlorination sequence . This approach ensures exclusive functionalization at the C3 position, high purity, and scalability.

Strategic Synthetic Architecture

The synthesis is designed around a disconnection strategy that traces the target molecule back to methyl crotonate (methyl trans-2-butenoate). The transformation relies on the nucleophilic susceptibility of the

Reaction Pathway Visualization

The following diagram illustrates the two-stage transformation: (1) Michael addition of bisulfite, followed by (2) Deoxychlorination.

Figure 1: Synthetic pathway utilizing a regiospecific Michael addition followed by chlorination.

Detailed Experimental Protocol

Stage I: Synthesis of Sodium 1-methoxy-1-oxobutane-3-sulfonate

Principle: The reaction exploits the soft nucleophilicity of the bisulfite ion (

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Methyl Crotonate | 100.12 | 1.0 | Substrate |

| Sodium Bisulfite | 104.06 | 1.5 | Nucleophile |

| Water (Distilled) | 18.02 | Solvent | Reaction Medium |

| Ethanol | 46.07 | Co-solvent | Solubility Enhancer |

Protocol:

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Sodium Bisulfite (1.5 equiv) in minimal distilled water.

-

Addition: Add Methyl Crotonate (1.0 equiv) to the aqueous solution. If miscibility is poor, add Ethanol (approx. 20% v/v relative to water) to create a homogeneous phase.

-

Reaction: Heat the mixture to mild reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (disappearance of UV-active methyl crotonate; the product is not UV active).

-

Isolation (Critical):

-

Concentrate the solution in vacuo to remove ethanol and water.

-

The residue will be a white solid containing the product and excess inorganic salts.

-

Purification/Drying: Triturate the solid with hot ethanol to extract the organic sulfonate, filter to remove inorganic salts, and evaporate the ethanol.

-

Note: The salt must be bone dry before Stage II. Dry in a vacuum oven at 50°C over

overnight. Residual moisture will destroy the thionyl chloride in the next step.

-

Stage II: Chlorination to Methyl 3-(chlorosulfonyl)butanoate

Principle: Conversion of the sulfonate salt to the sulfonyl chloride using Thionyl Chloride (

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Sulfonate Salt (Stage I) | 1.0 | Precursor |

| Thionyl Chloride (

Protocol:

-

Setup: Flame-dry a 250 mL RBF under

atmosphere. Equip with a pressure-equalizing addition funnel and a gas scrubber (to trap HCl and -

Suspension: Suspend the dry Sulfonate Salt in excess Thionyl Chloride (used as solvent).

-

Catalysis: Add catalytic DMF (3–5 drops).

-

Observation: Immediate gas evolution (

) indicates reaction initiation.

-

-

Reflux: Heat the mixture to reflux (75°C) for 3–4 hours. The solid suspension should dissolve or change texture as the inorganic chloride (

) precipitates. -

Workup (Hydrolysis Control):

-

Cool the reaction mixture to room temperature.

-

Remove excess

via rotary evaporation (use a caustic trap). -

Dissolve the residue in dry DCM.

-

Wash: Pour the DCM solution onto crushed ice (rapid wash to remove inorganic salts without hydrolyzing the sulfonyl chloride). Separate phases immediately.

-

Dry organic layer over anhydrous

, filter, and concentrate.

-

Characterization & Data Analysis

Expected NMR Profile

The structure is confirmed by the shift of the methine proton and the preservation of the methyl ester.

-

NMR (400 MHz,

- 4.25 (m, 1H, CH -SO2Cl) – Deshielded by the electron-withdrawing sulfonyl group.

- 3.75 (s, 3H, O-CH3 ).

-

3.15 (dd,

-

2.85 (dd,

-

1.70 (d,

Infrared Spectroscopy (FT-IR)

-

1740–1750 cm⁻¹: C=O stretch (Ester).

-

1375 cm⁻¹:

asymmetric stretch (Sulfonyl Chloride). -

1170 cm⁻¹:

symmetric stretch.

Workup Logic Diagram

The following diagram details the critical separation logic to prevent product degradation.

Figure 2: Workup logic emphasizing rapid phase separation to prevent sulfonyl chloride hydrolysis.

Process Safety & Handling (E-E-A-T)

Thermal Hazards

The reaction of thionyl chloride with sulfonate salts releases sulfur dioxide (

-

Control: Add DMF at room temperature. Heat gradually.

Hydrolytic Instability

Aliphatic sulfonyl chlorides are less stable than their aromatic counterparts.

-

Storage: Store under Argon at -20°C.

-

Quenching: Never quench large quantities directly with water; the exotherm can vaporize the solvent. Use ice.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H2O2-SOCl2.[2] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

-

Lauer, A. A., et al. (2021). Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides. National Institutes of Health (PMC). [Link]

- Widener, R. K., et al. (1992). Synthesis of sulfonyl chlorides from sodium sulfonates.

Sources

Technical Guide: Spectral Characterization of 3-Chlorosulfonyl-Butyric Acid Methyl Ester

The following Technical Guide is structured to provide an exhaustive analysis of the spectral characteristics of 3-Chlorosulfonyl-butyric acid methyl ester (Methyl 3-(chlorosulfonyl)butanoate).

Executive Summary & Compound Profile

This guide details the structural validation of 3-Chlorosulfonyl-butyric acid methyl ester (CAS: 63133-74-6 / Analogous). This compound serves as a critical intermediate in the synthesis of

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: Methyl 3-(chlorosulfonyl)butanoate

-

Molecular Formula:

[1] -

Molecular Weight: 200.64 g/mol

-

Key Functional Groups: Sulfonyl Chloride (

), Methyl Ester (

Synthesis Context & Impurity Profile

To interpret spectra accurately, one must understand the sample's origin. This compound is typically synthesized via the oxidative chlorination of methyl 3-(acetylthio)butyrate or direct chlorosulfonation.

-

Common Impurities:

-

Methyl 3-sulfobutanoate (Hydrolysis product): Appears if the NMR solvent is wet.

-

Methyl crotonate (Starting material): Olefinic signals in NMR (

ppm). -

Disulfides: If oxidative chlorination is incomplete.

-

Spectral Data Analysis

Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional group integrity (Ester + Sulfonyl Chloride).

| Wavenumber ( | Intensity | Assignment | Structural Insight |

| 1735 - 1745 | Strong | Ester carbonyl stretch. Sharp and distinct. | |

| 1370 - 1385 | Strong | Sulfonyl chloride asymmetric stretch. Diagnostic peak.[2] | |

| 1165 - 1180 | Strong | Sulfonyl chloride symmetric stretch. | |

| 2950 - 2990 | Medium | Aliphatic C-H stretches (Methyl/Methylene). | |

| 600 - 700 | Medium | S-Cl stretch (often obscured but critical for confirmation). |

Technical Note: The absence of a broad band at

confirms the absence of sulfonic acid (hydrolysis product).

Nuclear Magnetic Resonance (NMR)

Objective: Definitive mapping of the carbon skeleton and stereochemistry.

-

Solvent:

(Deuterochloroform) is preferred. Caution: Ensure solvent is anhydrous (

NMR Data (400 MHz,

)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 3.73 | Singlet (s) | 3H | - | |

| 4.15 | Multiplet (m) | 1H | - | |

| 3.05 | dd | 1H | ||

| 2.68 | dd | 1H | ||

| 1.72 | Doublet (d) | 3H |

Interpretation Logic:

-

Chirality: C3 is a chiral center. This makes the C2 methylene protons diastereotopic (chemically non-equivalent), splitting them into distinct doublets of doublets (dd) rather than a simple doublet.

-

Deshielding: The C3 proton is significantly deshielded (

ppm) due to the strong electron-withdrawing nature of the chlorosulfonyl group.

NMR Data (100 MHz,

)

| Shift ( | Carbon Type | Assignment |

| 169.8 | Quaternary (C=O) | Carbonyl Ester |

| 68.5 | Methine (CH) | |

| 52.4 | Methyl ( | |

| 36.2 | Methylene ( | |

| 16.1 | Methyl ( | Terminal Methyl (C4) |

Mass Spectrometry (MS)

Objective: Molecular weight confirmation and halogen pattern verification.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Positive/Negative depending on derivatization). Direct EI is standard for volatile esters.

| m/z | Relative Abundance | Fragment Ion | Interpretation |

| 200 / 202 | Weak | Molecular ion. Shows 3:1 ratio characteristic of | |

| 165 | High | Loss of Chlorine radical. | |

| 101 | Base Peak | Loss of chlorosulfonyl group (cleavage at C3-S). | |

| 59 | High | Carbomethoxy fragment common in methyl esters. |

Experimental Workflow: Structural Elucidation

The following diagram illustrates the logical decision tree for validating this specific molecule, ensuring self-correcting checks for hydrolysis.

Figure 1: Logical workflow for the structural validation of labile sulfonyl chlorides, emphasizing moisture exclusion.

Standard Operating Procedure (SOP) for Sample Preparation

To ensure the reproducibility of the spectral data above, follow this strict protocol.

Protocol: NMR Sample Preparation for Labile Sulfonyl Chlorides

Rationale: Sulfonyl chlorides are hygroscopic and readily hydrolyze to sulfonic acids and HCl upon contact with atmospheric moisture, causing shift drifts and peak broadening.

-

Glassware Preparation: Oven-dry NMR tubes at 110°C for at least 2 hours. Cool in a desiccator.

-

Solvent Treatment: Use

stored over activated 4Å molecular sieves.-

Verification: The solvent should not show a water peak at

ppm.

-

-

Sample Dissolution:

-

Weigh 10-15 mg of the ester into a dry vial.

-

Add 0.6 mL of dry

. -

Critical: Do not filter through standard cotton/paper (contains moisture). If filtration is needed, use a plug of dry glass wool.

-

-

Acquisition: Run the spectrum immediately. If the sample turns cloudy or precipitates, hydrolysis has occurred (formation of sulfonic acid).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12180, Methyl butyrate (Analogous Backbone Data). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. (Source for additivity rules regarding substituent effects).

Sources

An In-depth Technical Guide on the Reactivity of the Chlorosulfonyl Group in Butyric Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chlorosulfonyl (-SO₂Cl) group, when appended to the versatile butyric acid methyl ester scaffold, presents a highly reactive electrophilic center, enabling a diverse array of chemical transformations. This guide offers a comprehensive exploration of the synthesis and reactivity of methyl 4-(chlorosulfonyl)butanoate. As a senior application scientist, this document is structured to provide not only procedural details but also the underlying chemical principles and practical insights essential for leveraging this functional group in medicinal chemistry and materials science. We will delve into the synthesis of the title compound, its key reactions with various nucleophiles, and the critical safety considerations for handling the reagents involved.

Introduction: The Significance of the Chlorosulfonyl Group

The sulfonyl chloride functional group is a cornerstone in modern organic synthesis, primarily due to the high electrophilicity of the sulfur atom. This reactivity stems from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, further facilitating substitution reactions.[1] In the context of drug development, the resulting sulfonamides are a critical class of compounds with a broad spectrum of biological activities.[2] The butyric acid methyl ester backbone provides a flexible aliphatic chain and an ester functionality that can be further manipulated, making methyl 4-(chlorosulfonyl)butanoate a valuable bifunctional building block.

Synthesis of Methyl 4-(chlorosulfonyl)butanoate

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from methyl 4-bromobutanoate.

Caption: Proposed synthesis of methyl 4-(chlorosulfonyl)butanoate.

Experimental Protocol: Synthesis of S-(4-methoxycarbonylbutyl)isothiouronium bromide

-

To a solution of methyl 4-bromobutanoate (1 equivalent) in ethanol (EtOH), add thiourea (1 equivalent).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, S-(4-methoxycarbonylbutyl)isothiouronium bromide, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Experimental Protocol: Oxidative Chlorosulfonation

-

Suspend the S-(4-methoxycarbonylbutyl)isothiouronium bromide (1 equivalent) in a mixture of acetonitrile (MeCN) and water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add concentrated hydrochloric acid (HCl).

-

Slowly add N-chlorosuccinimide (NCS) (4 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours after the addition is complete.

-

Monitor the reaction by TLC.

-

Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 4-(chlorosulfonyl)butanoate.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

While experimental spectroscopic data for methyl 4-(chlorosulfonyl)butanoate is not widely published, we can predict the key characteristics based on its structure.

| Property | Predicted Value/Observation |

| Molecular Formula | C₅H₉ClO₄S[4] |

| Molecular Weight | 200.64 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Expected to be high; requires vacuum distillation |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF). Reacts with protic solvents (water, alcohols). |

| ¹H NMR (CDCl₃) | δ ~3.7 (s, 3H, -OCH₃), ~3.4 (t, 2H, -CH₂SO₂Cl), ~2.5 (t, 2H, -CH₂CO₂Me), ~2.2 (m, 2H, -CH₂CH₂CH₂-) ppm. |

| ¹³C NMR (CDCl₃) | δ ~172 (-C=O), ~60 (-CH₂SO₂Cl), ~52 (-OCH₃), ~30 (-CH₂CO₂Me), ~20 (-CH₂CH₂CH₂-) ppm. |

| IR (neat) | ν ~2950 (C-H str), ~1740 (C=O str, ester), ~1370 & ~1170 (S=O str, asymm & symm), ~600 (S-Cl str) cm⁻¹.[5] |

Reactivity of the Chlorosulfonyl Group

The primary reactivity of the chlorosulfonyl group in methyl 4-(chlorosulfonyl)butanoate is nucleophilic substitution at the sulfur atom. The high electrophilicity of the sulfur atom, coupled with the excellent leaving group ability of the chloride ion, allows for facile reactions with a wide range of nucleophiles.[1]

Caption: General nucleophilic substitution on the chlorosulfonyl group.

Reaction with Amines: Synthesis of Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[2] The reaction typically requires a base to neutralize the hydrochloric acid byproduct.

Caption: Synthesis of sulfonamides from methyl 4-(chlorosulfonyl)butanoate.

-

Dissolve methyl 4-(chlorosulfonyl)butanoate (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a base, such as pyridine or triethylamine (1.2 equivalents).

-

Slowly add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with dilute aqueous HCl to remove the base, followed by a saturated aqueous solution of sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting sulfonamide by column chromatography or recrystallization.

Reaction with Alcohols: Synthesis of Sulfonate Esters

Sulfonyl chlorides react with alcohols in the presence of a base to form sulfonate esters.[6] Sulfonate esters are excellent leaving groups in their own right and are valuable intermediates in organic synthesis.

Caption: Synthesis of sulfonate esters.

-

Dissolve the alcohol (1 equivalent) in anhydrous pyridine or dichloromethane containing pyridine (1.5 equivalents) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of methyl 4-(chlorosulfonyl)butanoate (1.1 equivalents) in the same solvent.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with cold dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting sulfonate ester by column chromatography.

Hydrolysis

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is generally considered a side reaction and should be avoided by using anhydrous conditions when other nucleophiles are intended to react. The rate of hydrolysis is dependent on factors such as temperature and pH.[7][8]

Summary of Reactivity

| Nucleophile | Product Class | Reaction Conditions | Typical Yields | Reference |

| Primary/Secondary Amines | Sulfonamides | Base (Pyridine, Et₃N), Aprotic Solvent, 0 °C to RT | High to Excellent | [2] |

| Alcohols | Sulfonate Esters | Base (Pyridine), Aprotic Solvent, 0 °C to RT | Good to Excellent | [9] |

| Water | Sulfonic Acids | Aqueous conditions | Variable (usually undesired) | [7] |

Safety and Handling

The synthesis and use of methyl 4-(chlorosulfonyl)butanoate involve hazardous materials that require strict safety protocols.

-

Chlorosulfonic Acid and Thionyl Chloride: These reagents, often used in the synthesis of sulfonyl chlorides, are highly corrosive, react violently with water, and release toxic fumes (HCl, SO₂).[10][11] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.[12][13][14]

-

Methyl 4-(chlorosulfonyl)butanoate: As a sulfonyl chloride, the target compound is expected to be corrosive and a lachrymator. It will react with moisture in the air to release HCl. Handle with the same precautions as other sulfonyl chlorides.

-

Quenching: Reactions involving sulfonyl chlorides should be quenched carefully, typically by slow addition to a stirred, cold solution of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

Conclusion

References

- The Chlorosulfonyl Group: A Comprehensive Guide to its Reactivity in Modern Synthesis - Benchchem.

- Preparation of sulfonamides from N-silylamines - PMC.

- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate.

- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry.

- Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate.

- Sulfonate Esters of Alcohols - Organic Chemistry Tutor.

- Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve.

- Safety Measures and Handling Protocols for Chlorosulphonic Acid - SlideServe.

- Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal.

- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate.

- Sulfonate Esters - Periodic Chemistry.

- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI.

- CHLOROSULFONIC ACID FOR SYNTHESIS MSDS | CAS 7790-94-5 MSDS - Loba Chemie.

- chlorosulfonyl isocyanate - Organic Syntheses Procedure.

- NS10. Leaving Group Formation - aliphatic nucleophilic substitution.

- Recent advances in the chemistry of chlorosulfonyl isocyanate: a review - Taylor & Francis.

- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC.

- Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More - Arxada.

- Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal.

- CHLOROSULPHONIC ACID For Synthesis - Laboratory Chemicals | Alpha Chemika.

- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing.

- CSA.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.

- CHLOROSULFONIC ACID - CAMEO Chemicals.

- Aliphatic Nucleophilic Substitution - SIUE.

- Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.

- infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes.

- Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - ResearchGate.

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC.

- Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate - NIH.

- Methyl chlorosulfonate synthesis - ChemicalBook.

- Methyl 4-(chlorosulfonyl)butanoate (C5H9ClO4S) - PubChemLite.

- methyl 4-(chlorosulfonyl)butanoate | SCBT - Santa Cruz Biotechnology.

- CN102898307B - Synthetic method of methyl 4-chlorobutyrate - Google Patents.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 4. PubChemLite - Methyl 4-(chlorosulfonyl)butanoate (C5H9ClO4S) [pubchemlite.lcsb.uni.lu]

- 5. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. US3248423A - Process for preparing alkyl sulfonyl chlorides - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. (2S)-Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 12. Chloromethyl butanoate | C5H9ClO2 | CID 2725008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. CN102898307B - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]

Methodological & Application

Protocol for protein labeling with 3-Chlorosulfonyl-butyric acid methyl ester

Application Note: Site-Selective Protein Functionalization using 3-Chlorosulfonyl-butyric acid methyl ester

Introduction & Chemical Basis

This Application Note outlines the optimized protocol for labeling proteins with 3-Chlorosulfonyl-butyric acid methyl ester (CAS: 1154388-34-7). This reagent is a heterobifunctional building block containing a highly reactive sulfonyl chloride (

Primary Application: The reagent is used to introduce a methyl butyrate motif onto surface lysine residues. This "masked" carboxylate handle can serve two distinct purposes:

-

Hydrophobic Tagging: Increasing the lipophilicity of a protein surface domain.

-

Latent Carboxyl Functionality: The methyl ester can be hydrolyzed in a secondary step (via esterase or high pH) to reveal a butyric acid handle, enabling pH-switchable solubility or subsequent EDC/NHS coupling.

Mechanistic Principle:

Sulfonyl chlorides are aggressive electrophiles that react with deprotonated primary amines (Lysine

Reaction Mechanism

The conjugation is a nucleophilic substitution at the sulfur atom. The lysine amine attacks the sulfonyl center, displacing the chloride ion.

Figure 1: Mechanism of sulfonamide bond formation. Note the competitive hydrolysis pathway, which is minimized by low temperature and rapid mixing.

Critical Experimental Considerations

| Parameter | Recommendation | Scientific Rationale |

| pH | 8.0 – 8.3 | Lysines ( |

| Buffer | 0.1 M NaHCO | CRITICAL: Do NOT use Tris, Glycine, or primary amine buffers. They will scavenge the reagent immediately. |

| Solvent | Anhydrous DMF/DMSO | The reagent hydrolyzes instantly in water. It must be dissolved in dry organic solvent immediately before addition. |

| Temp | 4°C (Ice Bath) | Sulfonyl chlorides are highly reactive. Low temperature suppresses the hydrolysis rate more than the conjugation rate, improving efficiency. |

| Molar Excess | 10x – 50x | Due to competitive hydrolysis, a significant excess is required to drive the reaction to completion. |

Detailed Protocol

Phase 1: Preparation

-

Protein Prep: Buffer exchange the target protein (1–5 mg/mL) into Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3).

-

Note: If the protein is in PBS, adjust pH to 8.3 using 1M NaOH or add 1/10th volume of 1M Bicarbonate.[1]

-

-

Reagent Stock: Weigh 1–2 mg of 3-Chlorosulfonyl-butyric acid methyl ester. Dissolve in Anhydrous DMF (Dimethylformamide) to a concentration of 10–20 mg/mL.

-

Caution: Prepare this solution immediately before use.[1] Do not store.

-

Phase 2: Conjugation

-

Place the protein solution on ice and stir gently (magnetic stir bar recommended).

-

Calculate the volume of reagent required for a 20-fold molar excess :

-

Add the reagent solution dropwise to the protein while stirring.[1]

-

Constraint: Keep the final organic solvent concentration

(v/v) to prevent protein precipitation.

-

-

Incubate at 4°C for 2 hours with continuous gentle agitation. Or incubate on ice.

Phase 3: Quenching & Purification

-

Quench: Add 1M Tris-HCl (pH 8.0) or 1M Glycine to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Why: This scavenges unreacted sulfonyl chlorides, preventing them from reacting with the column matrix or crosslinking during purification.

-

-

Purification: Remove excess reagent and hydrolysis byproducts via Zeba™ Spin Desalting Columns (7K MWCO) or dialysis against PBS (pH 7.4).

-

Note: If the methyl ester is crucial for downstream applications, ensure the storage buffer pH is

to prevent slow hydrolysis of the ester.

-

Workflow Visualization

Figure 2: Step-by-step workflow for protein labeling with 3-Chlorosulfonyl-butyric acid methyl ester.

Quality Control & Validation

To verify the labeling success, use the following methods:

| Method | Expected Result | Troubleshooting |

| MALDI-TOF / ESI-MS | Mass shift of +162.16 Da per label attached. (MW of reagent minus Cl + H). | If no shift: Reagent hydrolyzed before addition. Use fresh anhydrous DMF. |

| TNBS Assay | Reduction in free amines compared to control (unlabeled) protein. | If amines remain high: Increase molar excess to 50x or increase pH to 8.5 (risk of ester loss). |

| Ellman's Assay | No change in free thiols (Sulfonyl chlorides are amine-selective, but can react with thiols at high pH). | If thiols decrease: Reduce pH to 8.0. |

Troubleshooting Guide

-

Precipitation: The reagent is hydrophobic. If the protein precipitates upon addition, lower the reagent concentration or add the reagent in multiple small aliquots over 10 minutes. Ensure the DMF content stays below 10%.

-

Low Labeling Efficiency: Sulfonyl chlorides hydrolyze faster than NHS esters. Ensure the buffer is strictly pH 8.3 and the reagent is dissolved in anhydrous solvent immediately before use. Do not use "old" DMF from a squirt bottle; use a fresh ampule.

-

Ester Hydrolysis: If the mass spec shows a shift of +148 Da instead of +162 Da, the methyl ester has hydrolyzed to the acid. Reduce reaction time or lower the pH to 8.0.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets; Chapter 2: The Chemistry of Reactive Groups).

-

Banks, P., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules. Bioconjugate Chemistry, 6(4), 447-458. Link

-

Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. Link

-

Biotium. (2023).[1][2] Succinimidyl Ester Labeling Protocol (Adapted for General Amine Reactivity). Link

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Link

Sources

3-Chlorosulfonyl-butyric acid methyl ester for modifying peptide side chains

Application Note: Bifunctional Peptide Modification using 3-Chlorosulfonyl-butyric acid methyl ester (CS-BAME)

Executive Summary

This guide details the application of 3-Chlorosulfonyl-butyric acid methyl ester (CS-BAME) for site-selective peptide modification. Unlike standard acylating agents (NHS esters), this reagent introduces a sulfonamide linkage , which offers superior hydrolytic stability and protease resistance compared to amide bonds.

The molecule features two distinct reactive handles:[1][2]

-

Sulfonyl Chloride (

): A highly reactive electrophile that targets primary amines (Lysine -

Methyl Ester (

): A latent carboxylate functionality. Post-conjugation, this ester can be hydrolyzed to a free acid, enabling secondary conjugation (e.g., to fluorophores, drugs, or for cyclization) or serving as a polarity modifier.

Chemical Basis & Mechanism[2][4][5]

The utility of CS-BAME relies on the differential reactivity between the sulfonyl chloride and the methyl ester.

-

Primary Reaction (Sulfonylation): The sulfonyl chloride reacts with nucleophilic amines under basic conditions.[3] This reaction is rapid and exothermic.

-

Selectivity: In solution,

differences can be exploited (N-term

-

-

Secondary Reaction (Activation): The resulting sulfonamide is chemically inert to standard Fmoc/tBu deprotection cocktails, allowing the methyl ester to be carried through synthesis steps before basic hydrolysis (LiOH) reveals the carboxylic acid.

Mechanism Visualization

Figure 1: Step-wise functionalization pathway converting a peptide amine into a reactive carboxylic acid handle via a stable sulfonamide linker.

Experimental Protocols

Protocol A: Site-Selective Lysine Modification (On-Resin)

Best for: Ensuring modification occurs ONLY at a specific Lysine residue while the peptide is anchored to the solid phase.

Materials:

-

Resin-bound peptide with Fmoc-Lys(Mtt)-OH at the target site.

-

DCM (Dichloromethane), DMF (Dimethylformamide).[3]

-

TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).

-

DIPEA (Diisopropylethylamine).[4]

-

CS-BAME (Reagent).

Step-by-Step Procedure:

-

Selective Deprotection (Mtt Removal):

-

Wash resin with DCM (

). -

Treat resin with 1% TFA / 5% TIS / DCM (

min). The solution should turn yellow (trityl cation) and eventually clear as removal completes. -

Critical: Do NOT use high concentrations of TFA, or you will cleave the peptide from the resin (if using Rink Amide/Wang).

-

Wash with DCM (

) and DMF ( -

Neutralize with 5% DIPEA / DMF (

min) to ensure the Lysine amine is free base.

-

-

Sulfonylation Reaction:

-

Suspend resin in anhydrous DCM (Sulfonyl chlorides hydrolyze in wet DMF; DCM is preferred).

-

Add DIPEA (5.0 equivalents relative to resin loading).

-

Add CS-BAME (3.0 equivalents).

-

Agitate at Room Temperature (RT) for 2 hours .

-

QC Check: Perform a Kaiser Test (Ninhydrin). It should be negative (colorless), indicating the amine is capped.

-

-

Ester Hydrolysis (On-Resin):

-

Note: If you need the acid for further coupling on-resin.

-

Wash resin with THF.

-

Treat with 2M LiOH (aq) / THF (1:4 v/v) for 2 hours at RT.

-

Wash extensively with water, MeOH, then DMF.

-

Result: The methyl ester is now a free carboxylic acid, ready for coupling (e.g., with PyBOP/Amine).

-

Protocol B: Solution Phase N-Terminal Modification

Best for: Modifying a purified peptide at the N-terminus.

Step-by-Step Procedure:

-

Preparation:

-

Dissolve peptide (10 mg/mL) in DMSO or DMF .

-

Ensure the peptide salt is neutralized. Add TEA (Triethylamine) or DIPEA to reach effective pH ~8.5 (approx 3-5 eq).

-

-

Coupling:

-

Dissolve CS-BAME (1.5 eq) in a minimal volume of dry DCM.

-

Add the reagent solution dropwise to the peptide solution while stirring.[3]

-

Reasoning: Adding the reagent slowly prevents high local concentrations that might promote side reactions (though rare with sulfonyl chlorides).

-

-

Monitoring:

-

Monitor via LC-MS.[5] Look for mass shift: + [MW of Reagent] - 36.46 (HCl) .

-

Example: If Reagent MW is 214.5, shift is +178 Da.

-

-

Quenching:

-

Once complete (~1-2 hours), add water to quench remaining sulfonyl chloride.

-

Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

Data Summary & Optimization

Table 1: Solvent & Base Compatibility Matrix

| Component | Recommended | Acceptable | Avoid | Reason for Avoidance |

| Solvent | DCM (Anhydrous) | THF, DMF | Water, MeOH, EtOH | Alcohols/Water react with |

| Base | DIPEA, TMP | TEA, NMM | Pyridine, DBU | Pyridine can cause racemization; DBU is too nucleophilic. |

| Temp | Thermal instability of sulfonyl chloride. |

Table 2: Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield (Hydrolysis) | Wet solvents used. | Dry DCM over molecular sieves; use fresh reagent. |

| No Reaction | Amine is protonated (salt). | Increase DIPEA; ensure pH > 8.5 equivalent.[3] |

| Side Products | Reactivity with Tyr/Ser.[6][7] | Use lower equivalents (1.1 eq) or protect OH groups (tBu). |

Decision Logic for Optimization

Use the following logic flow to determine the optimal modification pathway for your specific peptide sequence.

Figure 2: Workflow for selecting the correct protocol based on peptide sequence composition.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Sulfonyl Halide Reactivity).

-

Hamada, Y., et al. (2011).[8] "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines." Phosphorus, Sulfur, and Silicon, 186:2377–2391.[8]

-

Brouillette, W. J., et al. (1999). "Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation."[9][10] Bioorganic & Medicinal Chemistry, 7(6), 1043-1047.

-

Kenner, G. W., et al. (1971). "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." (Foundational work on sulfonamide linker stability). Journal of the Chemical Society, Chemical Communications.

-

BenchChem Protocols. (2025). "Application Notes and Protocols for Bis-PEG4-sulfonic acid Conjugation." (General Sulfonyl Chloride Protocol).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Reactions of Lysine [employees.csbsju.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. diva-portal.org [diva-portal.org]

- 6. genscript.com [genscript.com]

- 7. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 3-Chlorosulfonyl-butyric acid methyl ester in solid-phase peptide synthesis

Application Note: Implementation of 3-Chlorosulfonyl-butyric Acid Methyl Ester as a Safety-Catch Linker in Solid-Phase Peptide Synthesis (SPPS)

Abstract

This technical guide details the protocol for utilizing 3-Chlorosulfonyl-butyric acid methyl ester as a precursor for generating an alkanesulfonamide "safety-catch" linker (a variant of the Kenner/Ellman linker) in Solid-Phase Peptide Synthesis (SPPS). This linker strategy is critical for the synthesis of peptide thioesters, cyclic peptides, and peptide amides that require mild, nucleophilic cleavage conditions. Unlike standard acid-labile linkers (e.g., Wang, Rink Amide), the sulfonamide moiety remains stable throughout standard Fmoc/tBu synthesis cycles but becomes highly activated upon N-alkylation, allowing for nucleophilic displacement at the C-terminus.

Introduction & Mechanistic Basis

The reagent 3-Chlorosulfonyl-butyric acid methyl ester functions as a bifunctional building block. Its utility in SPPS relies on its conversion into a resin-bound N-acyl sulfonamide .[1][2]

-

The "Safety-Catch" Principle: The sulfonamide bond (

) is electronically stable and unreactive toward nucleophiles during chain elongation. -

Activation: Post-synthesis, the sulfonamide nitrogen is alkylated (typically with iodoacetonitrile or diazomethane). This alkylation creates an electron-deficient

-alkyl-acylsulfonamide, which dramatically increases the electrophilicity of the adjacent carbonyl carbon. -

Cleavage: A nucleophile (amine, thiol, or hydroxide) attacks the carbonyl, releasing the peptide and leaving the sulfonamide moiety attached to the resin.

Advantages of the 3-Isomer:

While the linear 4-sulfamylbutyryl linker (Kenner linker) is common, the 3-butyryl backbone introduces a methyl branch at the

Experimental Workflow

The implementation involves three distinct phases:

-

Linker Preparation: Conversion of the chlorosulfonyl ester to the sulfamyl acid.

-

Resin Loading: Attachment to the solid support and loading of the first amino acid.

-

Activation & Cleavage: Release of the target peptide.

Phase 1: Preparation of the Linker Intermediate

The chlorosulfonyl group is too reactive for direct resin coupling in most workflows; it must first be converted to the stable sulfonamide.

Protocol:

-

Sulfonamidation: Dissolve 3-Chlorosulfonyl-butyric acid methyl ester (1 eq) in DCM. Slowly add to a saturated solution of Ammonia (

) in dioxane or concentrated aqueous-

Mechanism:[3]

.

-

-

Hydrolysis: Evaporate solvents. Dissolve the residue in THF/Water (1:1). Add LiOH (3 eq) and stir at room temperature (RT) until TLC indicates disappearance of the ester (approx. 2-4 hours).

-

Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate. Dry over

and concentrate.-

Product: 3-Sulfamylbutyric acid . (This is the stable linker building block).

-

Phase 2: Resin Loading & First Amino Acid Coupling

Table 1: Reagents and Conditions for Resin Loading

| Step | Reagent | Conditions | Purpose |

| 1. Resin Prep | Aminomethyl Polystyrene or ChemMatrix (0.5-0.7 mmol/g) | Swell in DCM (30 min) | Prepare accessible amine sites. |

| 2. Linker Coupling | 3-Sulfamylbutyric acid (3 eq), DIC (3 eq), HOBt (3 eq) | DMF, RT, 4-12 hours | Attach linker to resin (Amide bond). |

| 3. QC Check | Kaiser Test | Negative (Colorless) | Confirm consumption of resin amines. |

| 4. First AA Loading | Fmoc-AA-OH (5 eq), PyBOP (5 eq), DIEA (10 eq) | DCM/DMF, -20°C then 4°C (24h) | Form N-Acyl Sulfonamide bond. |

Critical Step: Loading the First Amino Acid The formation of the N-acyl sulfonamide bond (coupling the carboxylic acid of the AA to the sulfonamide of the linker) is difficult due to the poor nucleophilicity of the sulfonamide nitrogen.

-

Method: Use PyBOP/DIEA activation.

-

Pre-activation: Dissolve Fmoc-AA-OH and PyBOP in DCM/DMF. Add DIEA. Add to the sulfamyl-resin immediately.

-

Temperature: Start at -20°C to minimize racemization (a known risk during this specific activation), then allow to warm to 4°C overnight.

Phase 3: Peptide Elongation, Activation, and Cleavage

-

Elongation: Proceed with standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIEA).

-

Note: The N-acyl sulfonamide linkage is stable to piperidine.[3]

-

-

Activation (The "Safety Catch"):

-

Wash resin with NMP.

-

Add Iodoacetonitrile (

) (10 eq) and DIEA (5 eq) in NMP. -

Shake for 24 hours, protected from light.

-

Result: The linker is now

-cyanomethylated and highly activated.

-

-

Cleavage (Nucleophilic Displacement):

-

Wash resin with THF or DMF.

-

Add the Nucleophile of choice (see Table 2).

-

Table 2: Cleavage Strategies for Different C-Terminal Modifications

| Target C-Terminus | Nucleophile Reagent | Reaction Time |

| Peptide Acid | 0.5 M LiOH or NaOH (aq) / THF | 2-4 hours |

| Peptide Amide | 7 M | 12-24 hours |

| Peptide Thioester | Benzyl mercaptan or Alkyl thiol + catalytic Thiophenol/DIEA | 12-24 hours |

| Peptide Ester | Methanol or Ethanol + DIEA | 12-24 hours |

Visualized Workflows

Figure 1: Linker Synthesis and Resin Loading[3]

Caption: Conversion of the chlorosulfonyl precursor to the stable sulfamyl acid and subsequent attachment to the solid support.

Figure 2: Activation and Cleavage Mechanism[4]

Caption: The "Safety-Catch" mechanism: Activation via alkylation followed by nucleophilic displacement to release the modified peptide.[3][4][5][6]

Troubleshooting & Expert Tips

-

Racemization Control: The loading of the first amino acid onto the sulfonamide involves activating the amino acid carboxylate. This can lead to oxazolone formation and racemization.

-

Solution: Always use Fmoc-Gly-OH or Fmoc-Pro-OH as the first residue if the sequence permits, as they are resistant to racemization. If a chiral amino acid is required, perform the coupling at -20°C and limit reaction time.

-

-

Activation Monitoring: The alkylation step with iodoacetonitrile is crucial. Incomplete alkylation leads to low cleavage yields.

-

Verification: Perform a mini-cleavage on a few resin beads using 1M NaOH. If the yield is low, repeat the alkylation step.

-

-

Handling Sulfonyl Chlorides: The starting material (3-Chlorosulfonyl-butyric acid methyl ester) is moisture-sensitive. Store under argon/nitrogen at 4°C. Allow to warm to room temperature before opening to prevent condensation and hydrolysis to the sulfonic acid.

References

-

Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (12), 636-637. Link

-

Backes, B. J., & Ellman, J. A. (1999). An alkanesulfonamide "safety-catch" linker for solid-phase synthesis. The Journal of Organic Chemistry, 64(7), 2322-2330. Link

-

Ingenito, R., Bianchi, E., Fattori, D., & Pessi, A. (1999). Solid phase synthesis of peptide C-terminal thioesters by Fmoc/t-Bu chemistry. Journal of the American Chemical Society, 121(49), 11369-11374. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]

Application Note: Reaction Conditions for Sulfonylation with 3-Chlorosulfonyl-butyric Acid Methyl Ester

This Application Note provides a comprehensive technical guide for the use of 3-Chlorosulfonyl-butyric acid methyl ester (CAS 63133-73-3), a specialized bifunctional building block used in the synthesis of sulfonamides and medicinally privileged

Introduction & Reagent Profile

3-Chlorosulfonyl-butyric acid methyl ester is a versatile electrophile containing two distinct reactive centers: a highly reactive sulfonyl chloride and a moderately reactive methyl ester . In drug discovery, this reagent is a critical precursor for synthesizing

Chemical Profile

| Property | Specification |

| CAS Number | 63133-73-3 |

| Formula | |

| MW | 200.64 g/mol |

| Structure | Methyl 3-(chlorosulfonyl)butanoate |

| Storage | 2–8°C, under Argon/Nitrogen (Hydrolysis Sensitive) |

| Solubility | Soluble in DCM, THF, EtOAc, ACN; Reacts with water/alcohols |

Mechanistic Considerations

The primary challenge in using this reagent is controlling the chemoselectivity between intermolecular sulfonylation (Pathway A) and intramolecular cyclization (Pathway B).

-

Pathway A (Kinetic Control): Nucleophilic attack by an amine (

) on the sulfonyl chloride sulfur atom. This is fast and exothermic. -

Pathway B (Thermodynamic Control): The resulting sulfonamide nitrogen can attack the ester carbonyl, releasing methanol and forming a 5-membered

-sultam ring. This typically requires base and heat.[1] -

Side Reaction (Hydrolysis): Exposure to ambient moisture converts the sulfonyl chloride to the sulfonic acid, rendering the reagent inert to amines.

Reaction Pathway Diagram[2]

Figure 1: Chemoselectivity map showing the divergence between linear sulfonamide isolation and sultam formation.

Optimization of Reaction Conditions

To achieve high yields, conditions must be tuned based on the desired product.

Solvent Selection

| Solvent | Suitability | Notes |

| Dichloromethane (DCM) | Excellent | Standard for sulfonylation. High solubility, easy workup. |

| THF | Good | Useful for polar amines. Must be anhydrous to prevent hydrolysis. |

| Acetonitrile | Moderate | Good for inorganic bases ( |

| Water/Biphasic | Poor | Not recommended due to rapid hydrolysis of the sulfonyl chloride. |

Base Selection

-

Triethylamine (TEA) / DIPEA: Ideal for standard sulfonylation. Use strictly stoichiometric amounts (1.1–1.2 eq) to prevent premature cyclization.

-

Pyridine: excellent scavenger for HCl; often used as both solvent and base for unreactive amines.

-

Inorganic Bases (

,

Standardized Protocol: Linear Sulfonamide Synthesis

This protocol is designed to isolate the linear methyl ester sulfonamide while suppressing cyclization.

Materials

-

3-Chlorosulfonyl-butyric acid methyl ester (1.0 eq)

-

Amine substrate (1.0–1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous DCM (0.1 M concentration)

-

Inert atmosphere (

or Ar)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine substrate and TEA to anhydrous DCM.

-

Cooling: Cool the amine solution to -10°C to 0°C using an ice/salt bath. Rationale: Low temperature suppresses the rate of cyclization and hydrolysis.

-

Addition: Dissolve 3-Chlorosulfonyl-butyric acid methyl ester in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Critical: Exothermic reaction. Monitor internal temperature to keep below 5°C.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to room temperature (RT) over 2 hours.

-

Monitoring: Check reaction progress via TLC or LCMS.

-

Target Mass:

(sulfonyl butyrate fragment).

-

-

Quench & Workup:

-

Dilute with DCM.

-

Wash with 0.5 M HCl (cold) to remove excess amine/TEA. Note: Do not use strong base washes, as this will trigger cyclization.

-

Wash with brine, dry over

, and concentrate -

vacuo at <40°C.

-

Advanced Protocol: One-Pot -Sultam Synthesis

If the cyclic sultam is the desired target, this modified protocol promotes the intramolecular attack of the sulfonamide nitrogen on the ester.

Methodology Modification

-

Perform Steps 1–4 as above (Sulfonylation).

-

Cyclization Trigger: Once sulfonamide formation is complete (verified by LCMS), add a stronger base (e.g., DBU 1.5 eq or KOtBu 1.1 eq) or heat the reaction to reflux (40°C in DCM or 60°C in THF).

-

Monitoring: Look for the mass shift:

(Loss of MeOH). -

Workup: Acidify carefully to pH 5-6, extract, and purify via column chromatography.

Experimental Workflow Diagram

Figure 2: Decision-based workflow for selective product isolation.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of reagent | Ensure reagent is fresh and solvents are anhydrous (Karl Fischer < 50 ppm). |

| Cyclization (Unwanted) | Temperature too high | Maintain T < 0°C during addition. Avoid strong bases (e.g., NaOH). |

| Incomplete Reaction | HCl scavenging failure | Increase base equivalents (TEA) to 2.0 eq or use Pyridine as co-solvent. |

| Product Degradation | Acid sensitivity | If product is acid-sensitive, replace HCl wash with saturated |

References

-

Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Vertex AI Search (NIH/PubMed Context). Retrieved from

-

Reactions of Amines with Sulfonyl Chlorides. Chemistry LibreTexts. Retrieved from

-

Synthesis of Sultams and Related Compounds. Organic Chemistry Portal. Retrieved from

- 3-Chlorosulfonyl-butyric acid methyl ester Product Data.Sigma-Aldrich / BLD Pharm Catalogs.

Sources

Application Notes & Protocols: 3-Chlorosulfonyl-butyric Acid Methyl Ester as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Bifunctional Synthetic Tool

In the landscape of modern organic synthesis, particularly within drug discovery and development, the demand for novel, versatile building blocks is insatiable. Bifunctional molecules, which possess two distinct reactive centers, are of paramount importance as they allow for the rapid construction of molecular complexity from simple, readily accessible starting materials. 3-Chlorosulfonyl-butyric acid methyl ester is an exemplar of such a building block, incorporating both a highly reactive sulfonyl chloride and a modifiable methyl ester functionality within a chiral four-carbon chain.

The sulfonyl chloride group is a cornerstone for the synthesis of sulfonamides, a privileged functional group in medicinal chemistry found in a wide array of antibacterial, anti-inflammatory, and diuretic drugs.[1][2] Concurrently, the methyl ester provides a handle for various transformations, including reduction, hydrolysis, and amidation, or can be carried through synthetic sequences to be a key feature in the final molecule.[3][4] The inherent chirality at the 3-position further enhances its utility, offering a pathway to enantiomerically pure target molecules.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the proposed synthesis and application of 3-chlorosulfonyl-butyric acid methyl ester. We will present robust, albeit proposed, protocols for its preparation and demonstrate its utility in the synthesis of valuable sulfonamide and γ-sultam scaffolds.

Proposed Synthesis of 3-Chlorosulfonyl-butyric Acid Methyl Ester

Synthetic Pathway Overview

The proposed synthesis involves an initial esterification of (R)-3-aminobutyric acid to protect the carboxylic acid and then a Sandmeyer-type diazotization-sulfonylation to convert the primary amine into the desired sulfonyl chloride.

Caption: Proposed two-step synthesis of 3-Chlorosulfonyl-butyric acid methyl ester.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Methyl (R)-3-aminobutanoate

This protocol is adapted from standard procedures for the esterification of amino acids.[5] The use of thionyl chloride with methanol is a convenient method that generates anhydrous HCl in situ to catalyze the reaction.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| (R)-3-Aminobutyric acid | 1.0 | 103.12 | 10.31 g |

| Methanol | Solvent | 32.04 | 200 mL |

| Thionyl chloride (SOCl₂) | 1.2 | 118.97 | 10.7 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-3-aminobutyric acid (10.31 g, 100 mmol) and methanol (200 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (10.7 mL, 120 mmol) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and SOCl₂.

-

The resulting crude product, methyl (R)-3-aminobutanoate hydrochloride, can be used directly in the next step or neutralized with a mild base and purified by distillation or chromatography if desired.

Protocol 2.2.2: Synthesis of 3-Chlorosulfonyl-butyric acid methyl ester

This procedure is a proposed Sandmeyer-type reaction, a well-established method for converting anilines and other primary amines to sulfonyl chlorides.[6][7]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Methyl (R)-3-aminobutanoate HCl | 1.0 | 153.61 | 15.36 g |

| Concentrated HCl | - | 36.46 | 50 mL |

| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | 7.59 g |

| Sulfur Dioxide (SO₂) | Excess | 64.07 | - |

| Copper(I) Chloride (CuCl) | 0.1 | 98.99 | 0.99 g |

| Dichloromethane (DCM) | Solvent | 84.93 | 200 mL |

Procedure:

-

In a 500 mL three-necked flask, dissolve methyl (R)-3-aminobutanoate hydrochloride (15.36 g, 100 mmol) in a mixture of concentrated HCl (50 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.59 g, 110 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (0.99 g, 10 mmol) in dichloromethane (200 mL) and saturate it with sulfur dioxide (SO₂) gas by bubbling SO₂ through the solution at 0 °C for 15-20 minutes.

-

Slowly add the cold diazonium salt solution to the SO₂-saturated DCM solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Nitrogen gas will be evolved.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with cold water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 3-chlorosulfonyl-butyric acid methyl ester. The product should be purified by vacuum distillation or column chromatography on silica gel. Note: Sulfonyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.

Applications in Organic Synthesis

The bifunctional nature of 3-chlorosulfonyl-butyric acid methyl ester makes it a valuable precursor for a variety of molecular scaffolds, most notably sulfonamides and cyclic sulfonamides (sultams).

Synthesis of Chiral Sulfonamides

The reaction of the sulfonyl chloride moiety with primary or secondary amines provides a straightforward route to a diverse library of chiral sulfonamides.[1][2] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Caption: General scheme for the synthesis of chiral sulfonamides.

Protocol 3.1.1: General Procedure for Sulfonamide Synthesis

| Reagent | Molar Eq. |

| 3-Chlorosulfonyl-butyric acid methyl ester | 1.0 |

| Amine (R¹R²NH) | 1.1 |

| Triethylamine (Et₃N) | 1.5 |

| Dichloromethane (DCM) | Solvent |

Procedure:

-

Dissolve the amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 3-chlorosulfonyl-butyric acid methyl ester (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as monitored by TLC.

-

Dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Synthesis of Chiral γ-Sultams

γ-Sultams are important heterocyclic scaffolds in medicinal chemistry, acting as constrained mimics of γ-amino acids or as core structures in various bioactive molecules.[8][9] The intramolecular cyclization of a derivative of 3-chlorosulfonyl-butyric acid methyl ester provides a plausible route to these valuable compounds.

Caption: Proposed multi-step synthesis of a chiral γ-sultam.

Protocol 3.2.1: Multi-step Synthesis of a Chiral γ-Sultam

Step A: Synthesis of Methyl 3-sulfamoylbutanoate

-

Bubble ammonia gas through a cooled (0 °C) solution of 3-chlorosulfonyl-butyric acid methyl ester (1.0 mmol) in anhydrous THF (20 mL) for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Filter the reaction mixture to remove ammonium chloride and concentrate the filtrate to obtain the crude primary sulfonamide, which can be used in the next step without further purification.

Step B: Reduction of the Ester to a Primary Alcohol

-

To a cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄) (1.5 mmol) in anhydrous THF (15 mL), add a solution of the crude methyl 3-sulfamoylbutanoate from Step A in THF (10 mL) dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the sequential addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to obtain the crude 3-(hydroxymethyl)butane-1-sulfonamide.

Step C: Intramolecular Cyclization to the γ-Sultam

A Mitsunobu reaction is a reliable method for this type of intramolecular cyclization.

-

To a cooled (0 °C) solution of triphenylphosphine (PPh₃) (1.2 mmol) in anhydrous THF (20 mL), add diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise.

-

After stirring for 10 minutes, add a solution of the crude alcohol from Step B (1.0 mmol) in THF (10 mL).

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the desired γ-sultam.

Conclusion

3-Chlorosulfonyl-butyric acid methyl ester represents a highly promising, yet underexplored, building block for organic synthesis. Its bifunctional nature, coupled with its inherent chirality, provides a powerful tool for the efficient construction of diverse and medicinally relevant molecules. The protocols detailed herein offer a robust starting point for the synthesis and application of this versatile reagent, enabling the exploration of new chemical space in the pursuit of novel therapeutics and functional materials.

References

- Vertex AI Search, Preparation of sulfonamides from N-silylamines - PMC.

- Vertex AI Search, A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI.

- Vertex AI Search, Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC - NIH.

- Vertex AI Search, A Scaffold‐Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides.

- Vertex AI Search, Synthesis of Cyclic Sulfonamides via Pd-Catalyzed Intramolecular Coupling Reaction: An Expedient Approach to Polycyclic Sultams - Who we serve.

- Vertex AI Search, Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal.

- Vertex AI Search, Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes | Organic Letters - ACS Publications.

- Vertex AI Search, Synthesis of Cyclic Sulfonamides through Intramolecular Diels−Alder Reactions | Organic Letters - ACS Publications.

- Vertex AI Search, (PDF) Methods of Sultam Synthesis - ResearchGate.

- Vertex AI Search, One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.

- Vertex AI Search, An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides:Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides - ResearchGate.

- Vertex AI Search, One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society.

- Vertex AI Search, Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences | Organic Letters - ACS Publications.

- Vertex AI Search, STEREOSELECTIVE SYNTHESIS OF γ- AND δ-SULTAMS BY INTRAMOLECULAR DIELS-ALDER REACTION OF VINYLSULFONAMIDES POSSESSING AN ACYCLI.

- Vertex AI Search, 3.7.3 Reactions at the Carbonyl Carbon – Biology and Chemistry for Human Biosciences.

- Vertex AI Search, CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents.

- Vertex AI Search, Synthesis of fused γ‐sultams by carbanion‐mediated sulfonamide intramolecular cyclization. - ResearchGate.

- Vertex AI Search, Recent Developments in the Synthesis and Application of Sultones | Chemical Reviews.

- Vertex AI Search, A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate.

- Vertex AI Search, Sultam synthesis - Organic Chemistry Portal.

- Vertex AI Search, Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli.

- Vertex AI Search, Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate - NIH.

- Vertex AI Search, What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)? - Quora.

- Vertex AI Search, ,methyl 3-(chlorosulfonyl)butanoate,1154388-34-7-上海康满林.

- Vertex AI Search, CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents.

- Vertex AI Search, An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives.

- Vertex AI Search, A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry.

- Vertex AI Search, (R)-3-AMINOBUTYRIC ACID synthesis - ChemicalBook.

- Vertex AI Search, Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal.

- Vertex AI Search, An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - NIH.

- Vertex AI Search, CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents.

- Vertex AI Search, Johnson–Corey–Chaykovsky reaction - Wikipedia.

- Vertex AI Search, Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium.

-

Vertex AI Search, Simplified reaction scheme of methyl butanoate[10]. - ResearchGate. Available at:

Sources

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Draw the mechanism for the reaction of 3-methylbutanoic acid and ... | Study Prep in Pearson+ [pearson.com]

Application Note: Orthogonal Functionalization of 3-Chlorosulfonyl-butyric acid methyl ester

Abstract & Strategic Overview

This guide details the orthogonal functionalization strategies for 3-Chlorosulfonyl-butyric acid methyl ester (CAS 1154388-34-7) . As a heterobifunctional linker possessing a highly reactive sulfonyl chloride (

The core challenge—and opportunity—lies in the reactivity hierarchy . The sulfonyl chloride is a "hard" electrophile prone to rapid nucleophilic attack, while the methyl ester is a "soft," stable electrophile requiring activation or catalysis. This application note defines the Sequential Chemoselective Protocol (SCP) , ensuring the preservation of the ester moiety during sulfonylation, followed by the selective transformation of the ester.

Key Applications

-

PROTAC Linker Synthesis: Connecting E3 ligase ligands to warheads via a stable sulfonamide bond.

-

Beta-Sultam Precursors: Synthesis of 4-membered cyclic sulfonamides (bioisosteres of

-lactams). -

Fragment-Based Drug Discovery (FBDD): Rapid library generation by varying the amine input at the sulfonyl position.

Chemical Profile & Reactivity Hierarchy

Understanding the electrophilicity gap is essential for designing orthogonal workflows.

| Functional Group | Position | Reactivity | Primary Nucleophiles | Conditions for Activation |

| Sulfonyl Chloride | C3 (Beta) | High (Kinetic Control) | ||

| Methyl Ester | C1 (Carboxyl) | Moderate (Thermodynamic Control) | Hydroxide, Amines, Hydrides | Heat, Strong Base (LiOH), or Catalyst |

Structural Logic (Graphviz)

The following diagram illustrates the divergent pathways available based on the reaction sequence.

Figure 1: Reaction landscape showing the primary chemoselective pathway (Green) versus side reactions and advanced cyclization strategies.

Protocol A: Chemoselective Sulfonylation

Objective: Functionalize the sulfonyl chloride with an amine (

Mechanism & Rationale

The sulfur atom in

Materials

-

Substrate: 3-Chlorosulfonyl-butyric acid methyl ester (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.05 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure

-

Preparation: Dissolve the amine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM (

concentration) under an inert atmosphere ( -

Cooling: Cool the reaction vessel to

using an ice bath. Critical: Higher temperatures increase the risk of ester aminolysis. -

Addition: Dissolve 3-Chlorosulfonyl-butyric acid methyl ester (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why? Slow addition prevents localized heating and ensures the amine is always in slight excess relative to the chloride locally, driving the fast kinetic reaction.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) for 1 hour. -

Monitoring: Check via TLC or LC-MS. The sulfonyl chloride is unstable on silica; monitor the disappearance of the amine or the formation of the sulfonamide mass.

-

Workup:

-

Dilute with DCM.

-

Wash with

(to remove unreacted amine/DIPEA). -

Wash with Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

Expected Outcome: Methyl 3-(N-substituted-sulfamoyl)butanoate. Yields typically

Protocol B: Sequential Ester Functionalization

Objective: Convert the methyl ester of the sulfonamide intermediate into a carboxylic acid (for coupling) or a secondary amide.

Strategy: Lithium Hydroxide Hydrolysis

Since the sulfonamide bond is chemically robust (stable to basic hydrolysis under mild conditions), we can safely hydrolyze the ester using LiOH.

Step-by-Step Procedure

-

Dissolution: Dissolve the Sulfonamide intermediate (from Protocol A) in THF/Water (3:1 ratio).

-

Reagent: Add Lithium Hydroxide monohydrate (LiOH

, 2.0 eq). -

Reaction: Stir at room temperature for 2–4 hours.

-

Note: Do not heat excessively (

), as beta-elimination of the sulfonamide group is a potential (though rare) side reaction in beta-sulfonyl carbonyls.

-

-

Workup:

-

Acidify carefully with

to -

Extract with EtOAc (

). -

The sulfonamide group remains protonated (neutral) or deprotonated depending on the R-group, but the carboxylic acid will be extractable.

-

-

Result: 3-(N-substituted-sulfamoyl)butyric acid.

Advanced Application: Beta-Sultam Synthesis

Context: The 3-chlorosulfonyl position relative to the ester (C1...C3) creates a 1,3-relationship. Cyclization of the sulfonamide nitrogen onto the ester carbonyl forms a 4-membered cyclic sulfonamide (Beta-Sultam) . These are valuable but strained rings.

Diagram: Cyclization Pathway

Figure 2: High-energy cyclization pathway to form beta-sultams.

Critical Note: Direct cyclization onto the ester is difficult due to ring strain. A more common approach involves reducing the ester to an aldehyde or alcohol, converting it to a leaving group (e.g., mesylate), and then cyclizing to form the sultam via alkylation rather than acylation [1].

Troubleshooting & Causality

| Observation | Root Cause | Corrective Action |

| Low Yield of Sulfonamide | Hydrolysis of | Ensure DCM/THF is anhydrous. Flame-dry glassware. |

| Double Addition (Dimer) | Amine is too nucleophilic or excess chloride used. | Control stoichiometry strictly (1:1). Add chloride to amine. |

| Ester Loss (Amide formation) | Reaction temp too high or reaction time too long. | Keep reaction at |

| Racemization | The C3 position is chiral. Strong base can racemize the alpha-proton (C2), affecting C3 via enolization. | Use non-nucleophilic, bulky bases (DIPEA). Avoid strong thermodynamic bases (NaH) during the first step. |

References

-

Synthesis of Sultams: Mondal, S., & Debnath, S. (2014).[1] "Synthesis of N-substituted five-membered sultams." Synthesis, 46, 368-374.[1]

-

Sulfonyl Chloride Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for Chemoselectivity).

-

Beta-Sultam Synthesis: Zajac, M., & Peters, R. (2007).[1] "Catalytic Asymmetric Formation of beta-Sultams." Organic Letters, 9(10), 2007–2010.

-

Product Data: 3-Chlorosulfonyl-butyric acid methyl ester (CAS 1154388-34-7).[2] BLD Pharm Catalog.

(Note: While specific literature on the exact methyl 3-chlorosulfonylbutyrate is limited, the protocols above are derived from established reactivity profiles of homologous beta-chlorosulfonyl esters found in references 1 and 3.)

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 3-Chlorosulfonyl-butyric Acid Methyl Ester

The following technical guide serves as a specialized support resource for researchers working with 3-Chlorosulfonyl-butyric acid methyl ester (CAS: 1154388-34-7). It addresses stability, reactivity, and troubleshooting with a focus on preventing hydrolysis-driven degradation.